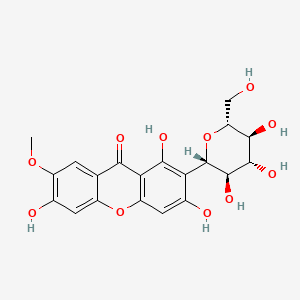

7-O-Methylmangiferin

Vue d'ensemble

Description

La 7-O-Méthylmangiférine est un composé glycoside de xanthone isolé de diverses sources végétales, y compris les rhizomes d’Iris nigricans et de Polygala tenuifolia . Elle est connue pour ses diverses propriétés pharmacologiques, notamment ses activités antioxydantes, anti-inflammatoires et anticancéreuses .

Mécanisme D'action

Le mécanisme d’action de la 7-O-Méthylmangiférine implique plusieurs cibles moléculaires et voies :

Activité antioxydante : Elle élimine les radicaux libres et réduit le stress oxydatif en augmentant l’activité des enzymes antioxydantes.

Activité anti-inflammatoire : Elle inhibe l’activation du facteur nucléaire kappa B (NF-κB) et réduit la production de cytokines pro-inflammatoires.

Activité anticancéreuse : Elle induit l’apoptose dans les cellules cancéreuses en modulant l’expression des protéines apoptotiques et en inhibant la prolifération cellulaire.

Composés similaires :

Mangiférine : Un autre glycoside de xanthone présentant des propriétés antioxydantes et anti-inflammatoires similaires.

Isomangiférine : Un isomère structurel de la mangiférine présentant des bioactivités comparables.

Néomangiférine : Un dérivé avec une solubilité et une biodisponibilité accrues.

Unicité : La 7-O-Méthylmangiférine est unique en raison de son motif de méthylation spécifique, qui améliore sa solubilité et sa biodisponibilité par rapport aux autres glycosides de xanthone . Cela en fait un composé plus efficace dans diverses applications thérapeutiques.

Analyse Biochimique

Biochemical Properties

7-O-Methylmangiferin has exhibited a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions . It interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is primarily therapeutic .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 7-O-Méthylmangiférine peut être synthétisée par réaction de l’aglycone 1,3,6,7-tétrahydroxanthone avec le R-acétobromoglucose, suivie de l’hydrolyse de la liaison O-glycosidique formée . Les conditions de réaction impliquent généralement l’utilisation de solvants organiques tels que le méthanol et l’éthanol .

Méthodes de production industrielle : La production industrielle de la 7-O-Méthylmangiférine implique l’extraction à partir de sources naturelles comme les rhizomes d’Iris nigricans. Le processus d’extraction comprend l’extraction par solvant, la purification et la cristallisation pour obtenir le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La 7-O-Méthylmangiférine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées à des températures et à des pH contrôlés .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés méthylés et hydroxylés de la 7-O-Méthylmangiférine .

4. Applications de recherche scientifique

La 7-O-Méthylmangiférine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Activities

7-O-Methylmangiferin exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory mediators in macrophages. It has been shown to downregulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a crucial role .

- Neuroprotective Effects : Studies have highlighted its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective properties are attributed to its ability to modulate inflammatory pathways and reduce oxidative stress .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : The compound has shown efficacy against various pathogenic microorganisms, indicating its potential use as an antimicrobial agent .

Case Study 1: Anti-inflammatory Mechanisms

A study investigated the effects of this compound on LPS-stimulated RAW 264.7 macrophages. The results demonstrated that the compound significantly reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production, highlighting its potential as an anti-inflammatory agent. Molecular docking studies suggested strong binding affinities with iNOS and COX-2, supporting its role in inhibiting inflammation .

Case Study 2: Neuroprotection

In a model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. The compound's antioxidant properties were linked to decreased levels of reactive oxygen species (ROS) in brain tissues, suggesting a protective effect against oxidative stress-induced damage .

Case Study 3: Antitumor Activity

In vitro studies showed that this compound inhibited the growth of several cancer cell lines, including breast and liver cancer cells. The mechanism involved the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Mangiferin: Another xanthone glycoside with similar antioxidant and anti-inflammatory properties.

Isomangiferin: A structural isomer of mangiferin with comparable bioactivities.

Neomangiferin: A derivative with enhanced solubility and bioavailability.

Uniqueness: 7-O-Methylmangiferin is unique due to its specific methylation pattern, which enhances its solubility and bioavailability compared to other xanthone glycosides . This makes it a more effective compound in various therapeutic applications.

Activité Biologique

7-O-Methylmangiferin is a xanthone C-glycoside, primarily derived from the plant Polygala tenuifolia and other species such as Iris nigricans. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential therapeutic effects. This article compiles recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure is characterized by a methoxy group at the 7-position of the xanthone moiety, which differentiates it from its parent compound, mangiferin. This structural modification significantly influences its biological activity and reactivity.

Antioxidant Activity

This compound exhibits notable antioxidant properties , primarily through its ability to scavenge free radicals and reduce oxidative stress. Research has shown that this compound can effectively trap reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Free Radical Scavenging : Studies indicate that this compound demonstrates a dose-dependent scavenging effect on radicals such as PTIO• (peroxynitrite) .

- Electron Transfer Mechanism : The antioxidant activity is mediated by both hydrogen transfer and electron transfer mechanisms, which are influenced by the pH of the environment .

Comparative Antioxidant Activity

A comparative analysis of various xanthones, including this compound, reveals that its antioxidant capacity is significantly higher than that of many related compounds. The following table summarizes the IC50 values for some xanthones at different pH levels:

| Compound | IC50 (μM) at pH 4.5 | IC50 (μM) at pH 7.4 |

|---|---|---|

| Mangiferin | 36.0 | 121.3 |

| This compound | 8.5 | 15.6 |

| Neomangiferin | 284.2 | 681.2 |

This data indicates that This compound possesses superior antioxidant activity compared to its counterparts due to its unique structural features .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory effects of this compound, particularly in models of arthritis and other inflammatory conditions. A study demonstrated that it inhibits enzymes associated with cartilage degradation, suggesting potential applications in managing osteoarthritis .

Case Study: Osteoarthritis

In a controlled study involving animal models, administration of this compound resulted in significant reductions in inflammatory markers and improved joint function. The compound's ability to modulate inflammatory pathways positions it as a candidate for further clinical investigation in arthritic disorders .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Synergistic Effects with Other Compounds

Research indicates that This compound can enhance the efficacy of other antioxidants when used in combination therapies. This synergistic effect may lead to improved therapeutic outcomes in oxidative stress-related diseases .

Propriétés

IUPAC Name |

1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBSFHNHCNZEOY-PQSJUMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 7-O-methylmangiferin and where has it been found in nature?

A1: this compound is a xanthone C-glycoside, specifically the 7-O-methyl ether of mangiferin. It has been isolated from several plant species, including Mangifera indica L. [], Iris florentina L. [], and Polygala tenuifolia [, ].

Q2: How does the structure of this compound relate to its antioxidant activity?

A2: While this compound itself isn't extensively discussed in the provided research regarding antioxidant activity, its parent compound, mangiferin, is. The studies suggest that the presence of para-di-OHs or ortho-di-OHs in the xanthone structure contributes significantly to antioxidant activity, likely through electron-transfer (ET) plus H+-transfer mechanisms []. Since this compound possesses these structural features, it's plausible that it exhibits similar antioxidant properties.

Q3: What advanced analytical techniques have been used to identify and characterize this compound?

A3: Researchers have employed various techniques for the isolation, purification, and characterization of this compound. These methods include:

- High-speed countercurrent chromatography (HSCCC): Used for initial separation and purification from plant extracts [].

- Preparative high-pressure liquid chromatography (Prep-HPLC): Employed for further purification after HSCCC [].

- HPLC-UV absorption spectrometry: Used to assess the purity of the isolated compound [].

- ESI-MSn: Utilized to characterize the compound based on its mass fragmentation pattern [].

- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information, including the assignment of 13C NMR chemical shifts for aryl carbons in this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.